Benanomicin A

Overview

Description

Benanomicin A is a microbial metabolite found in Actinomycetes. It has antifungal, fungicidal, and antiviral activities. It is active against a variety of mammalian and plant pathogenic fungi, including C. albicans, T. mentagrophytes, C. neoformans, P. oryzae, and A. niger .

Synthesis Analysis

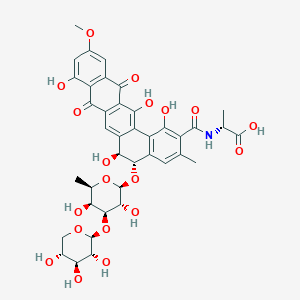

The synthesis of this compound involves the use of a tri-substituted α-tetralone, which has been synthesized and applied to the general synthesis of the substituted 5,6-dihydrobenzo[a]naphthacenequinone . The synthesis involves a Diels-Alder reaction of an outer-ring diene with a naphthoquinone .Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzo[a]naphthacenequinone skeleton .Chemical Reactions Analysis

This compound has been found to undergo biotransformation using Escherichia coli expressing Actinomycete Cytochrome P450, resulting in the generation of new Benanomicin analogues .Physical And Chemical Properties Analysis

The molecular weight of this compound is 827.7 g/mol .Scientific Research Applications

Enhancement of Phagocytosis : Benanomicin A increases the susceptibility of Candida albicans to phagocytosis by murine macrophages. This is mediated by the binding of this compound to the cells, inducing biochemical and physicochemical alterations on their surfaces, making them more susceptible to phagocytosis (Watabe et al., 1996).

Antifungal Spectrum : this compound has been found to inhibit the growth of a broad spectrum of fungal pathogens, including yeasts, dimorphic fungi, dematiaceous fungi, aspergilli, and dermatophytes. Its MIC values are comparable to those of amphotericin B against several fungal pathogens (Watanabe et al., 1996).

Binding to Fungal Cells : The antibiotic binds to susceptible fungi and some bacteria in the presence of Ca2+, but not to antibiotic-resistant bacteria and mammalian cells. The binding of this compound to yeast mannans, which differ in glycosidic linkages, is crucial for its antifungal activity (Watanabe et al., 1996).

Antifungal and Antiviral Activities : this compound and its analogues have shown in vitro activities against human immunodeficiency virus (HIV) and fungi including Candida, Cryptococcus, and Aspergillus. The free carboxyl group and at least one sugar moiety in the benanomicins are essential for these activities. This compound is the most active with low toxicity (Kondo et al., 1991).

Morphological Alterations : this compound causes morphological alterations in yeast cells of Saccharomyces cerevisiae, particularly damaging buds more severely than parent cells. It disrupts the cell membrane and affects the endoplasmic reticulum and nuclear membranes (Watanabe et al., 1998).

Generation of New Analogues : Derivatives of this compound have been generated through biotransformation using Escherichia coli. However, these derivatives showed weaker antifungal activities compared to this compound (Kumagai et al., 2008).

Biosynthesis : The biosynthesis of benanomicins A and B involves a dodecaketide, methionine, and alanine, as revealed by feeding experiments with labeled compounds (Gomi et al., 1989).

Antifungal Action Mechanism : this compound exerts its fungitoxic action by binding to mannan or mannoproteins in the cell wall and cell membrane of yeasts, deteriorating their structure and function, leading to cell death (Watanabe et al., 1997).

Treatment of Pneumonia : this compound has been successfully used to treat Pneumocystis carinii pneumonia in mice, showcasing its potential as a novel treatment for this type of pneumonia (Yasuoka et al., 1995).

Mechanism of Action

Target of Action

Benanomicin A is an antifungal antibiotic that primarily targets a wide range of fungi, including pathogens of endemic and opportunistic mycoses . It has shown potent antifungal activities against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans .

Mode of Action

The mechanism of action of this compound is deduced to bind to the fungal cell wall . It’s worth noting that pradimicins, which are structurally closely related to benanomicins, have been found to bind specifically to D-mannoside of the fungal cell surface in the presence of calcium .

Biochemical Pathways

It’s known that the compound has a broad antimicrobial spectrum, suggesting that it likely interacts with multiple biochemical pathways to exert its antifungal effects .

Result of Action

This compound exhibits a broad antifungal spectrum, inhibiting the growth of a wide range of fungi . It has been found to be fungicidal at relatively high concentrations, disrupting the cell permeability barrier and inducing leakage .

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the compound has been found to be more effective when administered in multiple doses rather than a single dose . Additionally, the compound’s antifungal activity may be influenced by the metabolic state of the target organisms, as it has been found to be more effective against metabolically active yeast protoplasts .

properties

IUPAC Name |

(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H41NO19/c1-10-5-17-23(30(48)20(10)36(52)40-11(2)37(53)54)22-15(8-16-24(31(22)49)27(45)14-6-13(55-4)7-18(41)21(14)26(16)44)28(46)34(17)58-39-33(51)35(25(43)12(3)57-39)59-38-32(50)29(47)19(42)9-56-38/h5-8,11-12,19,25,28-29,32-35,38-39,41-43,46-51H,9H2,1-4H3,(H,40,52)(H,53,54)/t11-,12-,19-,25+,28+,29+,32-,33-,34+,35+,38+,39+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOYUMGXIFMGKFN-NUVDETJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H41NO19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317567 | |

| Record name | Benanomicin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116249-65-1 | |

| Record name | Benanomicin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116249-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benanomicin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116249651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benanomicin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Benanomicin A exert its antifungal activity?

A1: this compound primarily targets fungal cell walls by binding to mannan, a key polysaccharide component. [, ] This binding disrupts the cell wall's integrity and can lead to cell death. [, ] Furthermore, this compound can induce leakage of intracellular potassium ions and ATP, indicating a disruption of cell membrane function. [] Studies in Saccharomyces cerevisiae show this membrane disruption is more pronounced in actively growing cells. []

Q2: Does this compound affect the host's immune response to fungal infections?

A2: Yes, research suggests this compound enhances the phagocytosis of Candida albicans by murine macrophages, increasing their susceptibility to the immune system. [] This effect is likely due to this compound binding to the Candida cells, altering their surface properties and making them more recognizable and easier for macrophages to engulf. []

Q3: What is the molecular structure of this compound?

A3: this compound is a complex molecule with the following structural features: [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: While not explicitly provided in the abstracts, this information can be deduced from the full chemical structure provided in the referenced papers (specifically []).

Q5: Is there information available on this compound's stability and compatibility with various materials or conditions?

A5: The provided abstracts primarily focus on the biological activity and mechanism of this compound. Information about its material compatibility and stability under various conditions is not discussed. Further investigation into its physicochemical properties would be needed.

Q6: Does this compound exhibit any catalytic activities?

A6: The provided research focuses on the antifungal activity of this compound. There's no mention of it having catalytic properties. Its primary mode of action relies on binding to mannan, not on catalyzing chemical reactions.

Q7: Have computational methods been used to study this compound?

A7: While the provided abstracts don't detail specific computational studies, the synthesis of this compound and its analogs has been achieved. [, ] It's highly likely that computational chemistry played a role in understanding the molecule's properties, planning synthetic routes, and designing analogs.

Q8: How do structural modifications affect the activity of this compound?

A8: Several studies highlight the importance of specific structural elements for this compound activity: [, , ]

- Carboxylic Acid Group: The carboxylic acid within the D-alanine portion is essential for both binding to fungal cells and antifungal activity. []

- Sugar Moiety: The presence of the sugar moiety is crucial for activity, while the amino group on the sugar can be replaced with a hydroxyl without significant loss of potency. []

- Hydroxylation Pattern: The position of hydroxyl groups significantly impacts activity. For example, 3'-hydroxythis compound exhibits comparable antifungal activity to this compound, whereas 7-hydroxythis compound and 7-hydroxybenanomicinone are inactive. [] This difference is attributed to conformational changes induced by the hydroxyl group at the C-7 position. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)

![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)

![5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B55178.png)

![Tricyclo[3.3.1.13,7]decan-2-ol, 4-methyl-8-methylene-](/img/structure/B55195.png)